![molecular formula C17H28Cl2N4O B4543879 5-({[(1-ethyl-2-pyrrolidinyl)methyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B4543879.png)
5-({[(1-ethyl-2-pyrrolidinyl)methyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride
Description
This compound falls within the class of benzimidazoles, which are heterocyclic compounds consisting of the fusion of benzene and imidazole. Benzimidazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves condensation reactions, ring closure, and substitution reactions. For instance, a method described by Dzvinchuk (2007) involves the reactions of p-(dimethylamino)benzaldehyde with amino compounds and benzimidazoles to produce derivatives via a modified Hantzsch reaction, highlighting the complexity and versatility of synthetic routes in this chemical class (Dzvinchuk, 2007).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives can be performed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. For example, Elguero et al. (1976) conducted an X-ray diffraction study on a benzimidazodiazocine derivative to verify its molecular structure, demonstrating the importance of structural analysis in understanding the properties and reactivity of these compounds (Elguero et al., 1976).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and transformations that lead to the formation of novel compounds with potential applications. Abe et al. (1990) described the synthesis of cyclohepta[b]pyrroles and their subsequent reactions to produce novel systems, indicating the reactive versatility of benzimidazole-related structures (Abe et al., 1990).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's applicability in various domains. Studies like those conducted by Hu et al. (2007) on imidazo[1,2-a]benzimidazole derivatives provide insights into the physical properties of these compounds through structural determinations (Hu et al., 2007).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including their reactivity, stability, and interaction with other molecules, are essential for their application in chemical synthesis and drug design. Research by Kurihara et al. (1981) on the transformations of pyrazolo[1,5-a]pyrimidine derivatives illustrates the complexity of chemical reactions involving benzimidazole analogs and their potential to generate new chemical entities (Kurihara et al., 1981).
properties
IUPAC Name |
5-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-1,3-dimethylbenzimidazol-2-one;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O.2ClH/c1-4-21-9-5-6-14(21)12-18-11-13-7-8-15-16(10-13)20(3)17(22)19(15)2;;/h7-8,10,14,18H,4-6,9,11-12H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOQHRQNLBRNRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC3=C(C=C2)N(C(=O)N3C)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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